(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Brand Name: Vulcanchem
CAS No.: 802918-35-0
VCID: VC21192556
InChI: InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3/t16-/m1/s1
SMILES: CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C22H24F3N
Molecular Weight: 359.4 g/mol

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

CAS No.: 802918-35-0

Cat. No.: VC21192556

Molecular Formula: C22H24F3N

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine - 802918-35-0

Specification

CAS No. 802918-35-0
Molecular Formula C22H24F3N
Molecular Weight 359.4 g/mol
IUPAC Name N-[(1R)-1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Standard InChI InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3/t16-/m1/s1
Standard InChI Key VPQWHHXHXLLCGV-MRXNPFEDSA-N
Isomeric SMILES C[C@H](C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
SMILES CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Canonical SMILES CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

Chemical Identification

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine is a chiral amine compound that serves as the active enantiomer of cinacalcet. The compound is identified by several registry numbers and systematic names in chemical databases. The most common identification parameters include:

ParameterValue
CAS Number (Base)802918-46-3
CAS Number (Hydrochloride salt)1622173-72-1
Molecular Formula (Base)C22H24F3N
Molecular Weight (Base)359.43 g/mol
Molecular Formula (Hydrochloride)C22H25ClF3N
Molecular Weight (Hydrochloride)395.89 g/mol

The compound is classified as a naphthalene derivative containing a chiral carbon center with the (R) configuration at the alpha position .

Alternative Nomenclature

The compound is known by several alternative chemical names in the scientific literature and commercial catalogs:

  • N-(1-(7,8-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

  • 1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-

  • (R)-N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

These naming conventions follow the IUPAC systematic nomenclature guidelines, with variations depending on the emphasis placed on different structural components .

Structural Properties and Characteristics

Molecular Structure

The molecular structure of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine features several key components:

  • A 7,8-dihydronaphthalene ring system

  • A chiral carbon center with (R) configuration at the alpha position

  • A secondary amine linkage

  • A trifluoromethyl-substituted phenyl ring connected via a propyl chain

The stereogenic center at the alpha position is crucial for the compound's biological activity, with the (R) enantiomer demonstrating significantly higher potency compared to the (S) enantiomer .

Physical and Chemical Properties

The compound exists in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt form is typically preferred for pharmaceutical applications due to enhanced stability and solubility properties. The key physical and chemical characteristics include:

PropertyFree BaseHydrochloride Salt
Physical StateSolidCrystalline solid
Molecular Weight359.43 g/mol395.89 g/mol
Chemical FormulaC22H24F3NC22H25ClF3N
CAS Number802918-46-31622173-72-1
InChIKeyVPQWHHXHXLLCGV-UHFFFAOYSA-NNot provided in sources

The compound's structure contains multiple functional groups that influence its physicochemical properties, including solubility, partition coefficient, and binding affinity to target receptors .

Synthesis and Production Methods

Asymmetric Synthesis Approach

A novel asymmetric synthesis route for the production of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine has been reported using (R)-tert-butanesulfinamide as a chiral auxiliary. This approach enables the creation of the chiral center with high stereoselectivity .

The synthesis pathway involves:

  • Condensation of (R)-tert-butanesulfinamide with 1-acetylnaphthalene to form 2-methylpropane-2-sulfinic acid 1-(naphthalen-1-yl)ethylamide

  • Regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate

  • Introduction of the 3-(trifluoromethyl)phenyl moiety through reaction with the appropriately functionalized alkyl halide

The starting materials for this synthesis include:

  • 1-Acetylnaphthalene as the key starting material for producing the chiral amine center

  • 3-Trifluoromethylbenzaldehyde for preparing intermediates like 1-(3-bromopropyl)-3-trifluoromethylbenzene and 1-(3-iodopropyl)-3-trifluoromethylbenzene

Alternative Synthetic Pathways

Multiple synthetic approaches have been reported for producing enantiopure (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine and its hydrochloride salt. These methodologies vary in their approach to establishing the chiral center and connecting the key molecular fragments .

The literature indicates that several industrial-scale synthesis methods have been developed to ensure efficient production of this pharmaceutical compound with high enantiomeric purity, which is essential for its therapeutic efficacy .

Pharmaceutical Applications and Mechanism of Action

Therapeutic Applications

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, particularly in its hydrochloride salt form, is the active component of cinacalcet hydrochloride, a medication approved by the FDA for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. The hydrochloride salt form is marketed under the trade names Sensipar® in the United States and Mimpara® in Europe .

Secondary hyperparathyroidism is characterized by the over-secretion of parathyroid hormone (PTH) resulting from the failure of calcium receptors on parathyroid glands to properly regulate PTH secretion. This condition is a common complication in patients with chronic kidney disease .

Mechanism of Action

The compound functions as a calcimimetic agent, meaning it mimics the action of calcium to increase the sensitivity of calcium-sensing receptors on parathyroid glands. This enhanced sensitivity results in:

  • Inhibition of parathyroid hormone release

  • Rapid lowering of PTH levels

  • Normalization of calcium metabolism

This mechanism represents a significant advancement in the management of secondary hyperparathyroidism, as it addresses the underlying pathophysiology rather than merely treating the symptoms .

Clinical Significance

As the first calcimimetic agent approved for clinical use, this compound has transformed the treatment landscape for patients with secondary hyperparathyroidism. Prior to its development, treatment options were limited and often inadequate for controlling PTH levels and associated complications like bone disease and cardiovascular calcifications .

FormCAS NumberSupplier ReferencePurity
Free Base802918-46-310-F600629 (discontinued)95%
Hydrochloride Salt1622173-72-1TR-D450550Not specified

These commercial sources provide the compound for research applications, enabling further investigations into its properties and potential new therapeutic applications .

Analytical Characterization

The chemical identity and purity of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine can be verified using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for determination of absolute configuration

  • Mass spectrometry for molecular weight confirmation

These analytical methods are essential for ensuring the identity, purity, and stereochemical integrity of the compound, particularly when used for pharmaceutical applications .

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